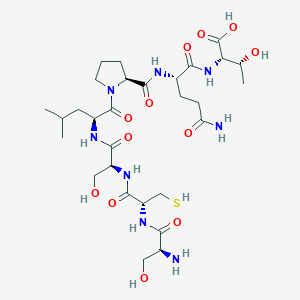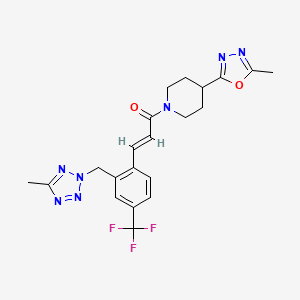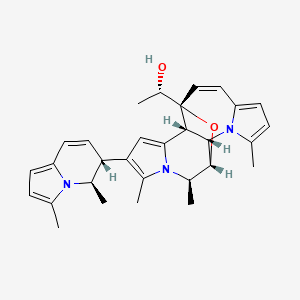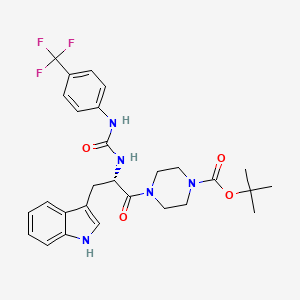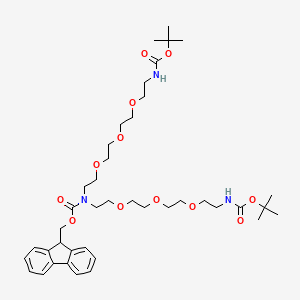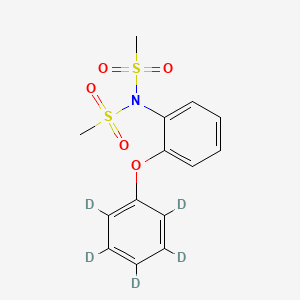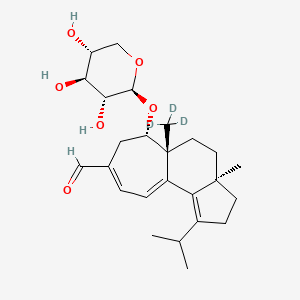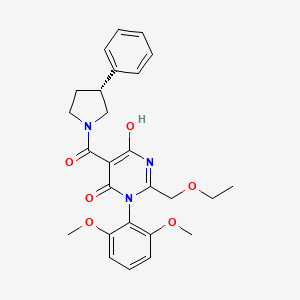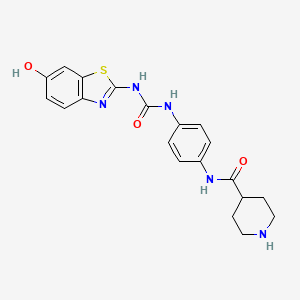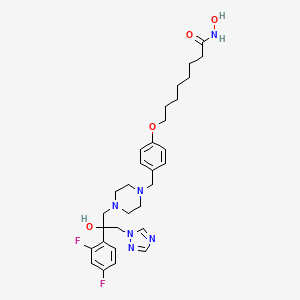
Cyp51/hdac-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyp51/hdac-IN-1 is a dual inhibitor targeting both lanosterol 14α-demethylase (CYP51) and histone deacetylase (HDAC). This compound has shown significant potential in treating infections caused by Candida tropicalis and Cryptococcus neoformans . The dual inhibition mechanism makes it a promising candidate for overcoming drug resistance in fungal infections .
Métodos De Preparación
The synthesis of Cyp51/hdac-IN-1 involves the fusion of key pharmacophores from both CYP51 inhibitors and HDAC inhibitors. The synthetic route typically includes the combination of triazole and phenyl groups from CYP51 inhibitors with linker and zinc-binding groups from HDAC inhibitors . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Cyp51/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its inhibitory activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially improving its pharmacokinetic properties.
Substitution: This reaction can introduce new functional groups, potentially enhancing the compound’s binding affinity to its targets.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions are typically modified versions of the original compound with enhanced or altered biological activity .
Aplicaciones Científicas De Investigación
Cyp51/hdac-IN-1 has a wide range of scientific research applications:
Mecanismo De Acción
Cyp51/hdac-IN-1 exerts its effects by inhibiting both CYP51 and HDAC. CYP51 is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting CYP51, the compound disrupts the production of ergosterol, leading to fungal cell death . HDAC is an enzyme involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDAC, the compound can alter gene expression patterns, potentially enhancing its antifungal activity . The dual inhibition mechanism allows this compound to target multiple pathways involved in fungal survival and drug resistance .
Comparación Con Compuestos Similares
Cyp51/hdac-IN-1 is unique in its dual inhibition mechanism, targeting both CYP51 and HDAC. Similar compounds include:
Voriconazole: A CYP51 inhibitor used to treat fungal infections.
Trichostatin A: An HDAC inhibitor used in research to study gene expression regulation.
Compared to these compounds, this compound offers the advantage of targeting two pathways simultaneously, potentially overcoming drug resistance more effectively .
Propiedades
Fórmula molecular |
C30H40F2N6O4 |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
8-[4-[[4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl]methyl]phenoxy]-N-hydroxyoctanamide |
InChI |
InChI=1S/C30H40F2N6O4/c31-25-9-12-27(28(32)18-25)30(40,21-38-23-33-22-34-38)20-37-15-13-36(14-16-37)19-24-7-10-26(11-8-24)42-17-5-3-1-2-4-6-29(39)35-41/h7-12,18,22-23,40-41H,1-6,13-17,19-21H2,(H,35,39) |
Clave InChI |
OTKHPXIZGZXEAT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)OCCCCCCCC(=O)NO)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


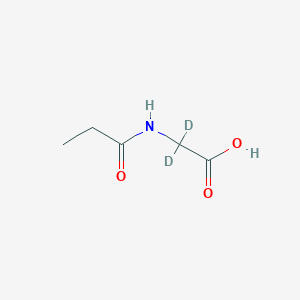
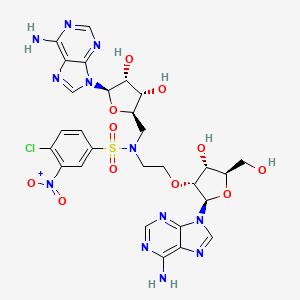
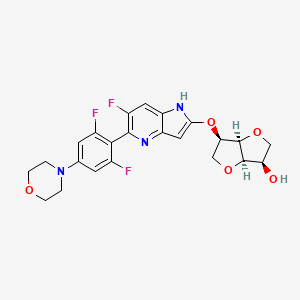
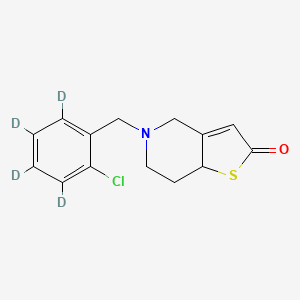
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
